molecular formula C16H21NO3 B1594502 Datumetine CAS No. 67078-20-0

Datumetine

Cat. No. B1594502
CAS RN: 67078-20-0
M. Wt: 275.34 g/mol
InChI Key: CMMJWJKGQZIJPB-UHFFFAOYSA-N
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Description

Datumetine is a tropane alkaloid found in the leaves of Datura metel . It is known to modulate the NMDA receptor, which can lead to memory loss . It has also been observed to cause epileptic seizures in mice .


Synthesis Analysis

The synthesis of tropane alkaloids like Datumetine involves the construction of the 8-azabicyclo[3.2.1]octane core through aziridination of a cyclo-heptadiene intermediate, followed by vinyl aziridine rearrangement .


Molecular Structure Analysis

Datumetine has the molecular formula C16H21NO3 and a molar mass of 275.348 g·mol−1 . Its IUPAC name is 4-Methoxy-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzoic acid .


Physical And Chemical Properties Analysis

Datumetine has a molecular weight of 275.3428 g/mol . Its chemical structure includes an N-methyl-8-azabicyclo[3.2.1]octane core .

Scientific Research Applications

Summary of the Application

Datumetine has been found to have a binding affinity with the N-methyl-D-aspartate receptor (NMDAR) and can alter NMDAR signaling by mimicking glutamate toxicity . This research investigates the potential neuroprotective effect of a single low dose of datumetine administration in mice .

Methods of Application or Experimental Procedures

30 male adult BALB/c mice were used for the study. They were divided into three groups and administered different treatments. One group was given an intraperitoneal injection of 0.1 mL of 10% DMSO, another group was administered 0.1 mg/kg body weight (bw) of datumetine, and the last group was administered 0.5 mg/kg bw of MK-801 (to block NMDAR) followed by 0.1 mg/kg bw of datumetine after 30 minutes .

Results or Outcomes

Datumetine was found to downregulate calcium calmodulin kinase II alpha (CamKIIα) expression in the hippocampus and prefrontal cortex (PFC) but not in the cerebellum. It also upregulated cyclic AMP response element binding protein (CREB) only in the PFC, while brain-derived neurotrophic factor (BDNF) was only upregulated in the hippocampus and PFC .

2. Alteration of Hippocampal Neurotransmitters System

Summary of the Application

This research explores the neurotransmitter perturbations of acute datumetine-NMDAR interaction .

Methods of Application or Experimental Procedures

Fifteen C57/BL6 mice were used for the study. They were divided into three groups and administered different treatments. Animals were administered DMSO (DMSO/Control), 0.25mg/kg body weight of datumetine (0.25 Datumetine), and 1mg/kg bodyweight of datumetine (1.0 Datumetine) intraperitoneally for 14 days .

Results or Outcomes

Datumetine increased the expression of CD11b, GFAP, vGlut1, GABA, CHRNA7, and TH while reducing the expression of TrPH and NeuN in the hippocampus compared to control animals .

Future Directions

Research on Datumetine is ongoing. One study showed that Datumetine can bind with NMDA receptors and alter its activity . This could have implications for understanding the effects of Datura metel, a psychoactive plant from which Datumetine is derived .

properties

IUPAC Name

4-methoxy-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-17-12-4-5-13(17)8-11(7-12)14-9-10(16(18)19)3-6-15(14)20-2/h3,6,9,11-13H,4-5,7-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMJWJKGQZIJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C3=C(C=CC(=C3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40986112
Record name Datumetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Datumetine

CAS RN

67078-20-0
Record name Datumetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067078200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Datumetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
S Siddiqui, N Sultana, SS Ahmed… - Journal of Natural …, 1986 - ACS Publications
Pharmacographia Indica notedthe isola-tion ofhyoscyamine, atropine, and hyoscine alkaloidsfrom Datura stramonium (2). The presence of these alkaloids in D. metel was reported by E…
Number of citations: 29 pubs.acs.org
AO Ishola, A Imam, MS Ajao - Toxicology Reports, 2021 - Elsevier
… Datumetine was found to have the best interaction fit with … that the administration of datumetine positively modulates the … intoxication is possibly the effects of datumetine on NMDAR. …
Number of citations: 7 www.sciencedirect.com
AO Ishola, A Imam, MS Ajao - Drug and Chemical Toxicology, 2022 - Taylor & Francis
… perturbations of acute datumetine-NMDAR interaction. Fifteen … of datumetine (0.25 Datumetine) and 1 mg/kg bodyweight of … This study concludes that acute datumetine exposure alters …
Number of citations: 2 www.tandfonline.com
AO Ishola, AE Adetunji, IC Abanum… - Basic and Clinical …, 2023 - ncbi.nlm.nih.gov
… datumetine possesses binding affinity with N-methyl-D-aspartate receptor (NMDAR) and that 14-day exposure to datumetine … of a low dose of datumetine administration in BALB/c mice. …
Number of citations: 11 www.ncbi.nlm.nih.gov
IA Olakunle, AA Enitan, AI Chukwunwike, AA Akorede… - 2023 - sid.ir
… some of the effects of Datumetine in the observed brain regions. No … Datumetine moderately enhances NMDAR activity. This showed the neuroprotective potentials of low Datumetine …
Number of citations: 2 www.sid.ir
K Jenett-Siems, R Weigl, A Böhm, P Mann… - Phytochemistry, 2005 - Elsevier
… Along with datumetine known already from a solanaceous species, the study led to the … In addition the structures of datumetine and merresectine A could be confirmed by synthesis. …
Number of citations: 51 www.sciencedirect.com
A Pröbstle, R Bauer - Planta Medica, 1992 - thieme-connect.com
… (Solanaceae) and designated datumetine (5). To the best of our knowledge, this is the second report of I in the plant kingdom and accordingly the first for a convolvulaceous species. …
Number of citations: 4 www.thieme-connect.com
G Fodor, R Dharanipragada - Natural product reports, 1994 - pubs.rsc.org
… First, an alkaloid was isolated and identified as datumetine,, 4-methoxybenzoyltropine (2). 3a-Nortropanyl-4-methoxybenzoate (3) was also isolated and named merresectine A;(2) and (…
Number of citations: 62 pubs.rsc.org
F Yang, P Liu, X Zhang, Z Zhang, H Lu, N Geng - Medicine, 2022 - journals.lww.com
Objective: To investigate the mechanism of action of Datura metel in the treatment of sinus bradycardia based on network pharmacology and molecular docking. Methods: The active …
Number of citations: 1 journals.lww.com
KM Manju, R Sindhu, P Rohilla… - Harvesting Food from …, 2023 - Wiley Online Library
In Ayurveda, several formulations are made by utilizing herbal resources to treat various diseases according to the nature of sickness. These herbals may also include some poisonous …
Number of citations: 0 onlinelibrary.wiley.com

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